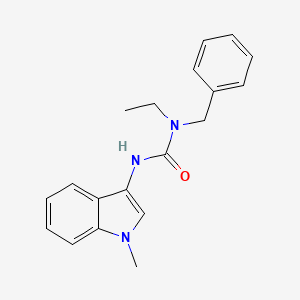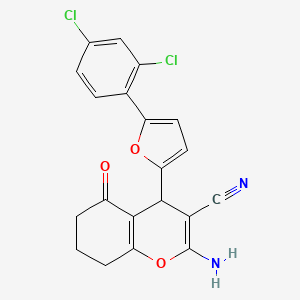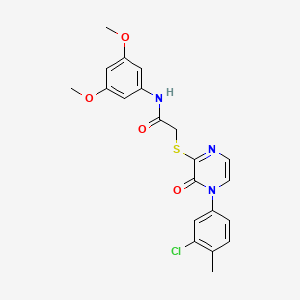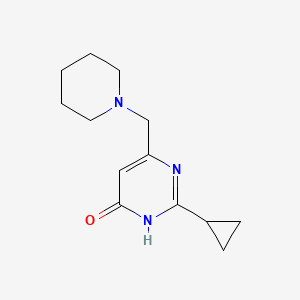
1-bencil-1-etil-3-(1-metil-1H-indol-3-il)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines a benzyl group, an ethyl group, and a methyl-indole moiety, making it an interesting subject for chemical and pharmacological studies.
Aplicaciones Científicas De Investigación
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives show various biologically vital properties .
Análisis Bioquímico
Biochemical Properties
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their activity. The nature of these interactions can vary depending on the specific biological context and the concentration of the compound.
Cellular Effects
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses . These effects are often mediated through interactions with key signaling molecules and transcription factors, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tubulin polymerization inhibitors . Additionally, 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives have been shown to exhibit time-dependent effects on cell proliferation and apoptosis . The stability of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell proliferation or modulation of immune responses. At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects and dose-response relationships are important considerations in the evaluation of the safety and efficacy of this compound in animal models.
Metabolic Pathways
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites that may have different biological activities. For example, indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their pharmacokinetics and pharmacodynamics . The effects of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea on metabolic flux and metabolite levels are important considerations in understanding its overall biological activity.
Transport and Distribution
The transport and distribution of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with membrane transporters, such as organic anion transporters, which can influence their cellular uptake and distribution . The localization and accumulation of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea within specific tissues and organs can also impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis . The subcellular localization of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is an important consideration in understanding its mechanism of action and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzylamine and ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-1H-indole: Shares the benzyl-indole structure but lacks the ethyl and urea groups.
1-ethyl-3-(1-methyl-1H-indol-3-yl)urea: Similar structure but lacks the benzyl group.
1-methyl-1H-indole-3-carboxylic acid: Precursor in the synthesis of the target compound.
Uniqueness
1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea is unique due to its combination of benzyl, ethyl, and methyl-indole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-benzyl-1-ethyl-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22(13-15-9-5-4-6-10-15)19(23)20-17-14-21(2)18-12-8-7-11-16(17)18/h4-12,14H,3,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQCKESOJCBUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2520025.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)


![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2520037.png)
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
![3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B2520041.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2520043.png)
